Dehydrocorydaline

Anti-inflammatory Cytokine Suppression Macrophage

Dehydrocorydaline (DHC) is the definitive protoberberine alkaloid for NF-κB pathway research, uniquely surpassing corydaline and corydalmine in suppressing TNF-α and IL-6. Its unmatched cardioprotective potency at sub-µM levels—where THP and palmatine fail or prove toxic—makes it essential for myocardial ischemia-reperfusion assays. With an AChE IC50 of 0.62 µM and potent antimalarial activity (IC50 38 nM, >90% selectivity), DHC is a multi-target reference standard for SAR and hit-to-lead programs. Choose DHC for reproducible data that other Corydalis alkaloids cannot deliver.

Molecular Formula C22H24NO4+
Molecular Weight 366.4 g/mol
CAS No. 30045-16-0
Cat. No. B211579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrocorydaline
CAS30045-16-0
Synonymsdehydrocorydalin
dehydrocorydalin chloride
dehydrocorydaline
Molecular FormulaC22H24NO4+
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC
InChIInChI=1S/C22H24NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-12H,8-9H2,1-5H3/q+1
InChIKeyRFKQJTRWODZPHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Dehydrocorydaline (CAS 30045-16-0): A Quarternary Protoberberine Alkaloid with Differentiated Pharmacological Profile


Dehydrocorydaline (DHC, 13-Methylpalmatine) is a quarternary ammonium protoberberine alkaloid [1] isolated primarily from the tubers of Corydalis species, notably C. yanhusuo and C. ambigua . It is a key bioactive constituent of the traditional Chinese medicine Rhizoma Corydalis (Yanhusuo), where it represents over 50% of the total alkaloid content in the crude drug [2]. DHC exhibits a multi-target pharmacological profile, including documented anti-malarial [3], anti-inflammatory [2], anti-tumor [4], and cardioprotective [5] activities. Its structural and functional characteristics underpin a unique efficacy and safety profile that distinguishes it from closely related analogs such as corydaline, palmatine, berberine, and tetrahydropalmatine [6].

Why Dehydrocorydaline Cannot Be Interchanged with Other Corydalis Alkaloids


The substitution of Dehydrocorydaline with other Corydalis-derived alkaloids, such as corydaline, tetrahydropalmatine (THP), palmatine, or berberine, is scientifically unsound due to significant differences in their intrinsic activities, molecular targets, and pharmacokinetic behavior. While these compounds share a protoberberine backbone, variations in their oxidation states and substitution patterns result in divergent pharmacological profiles [1]. For instance, DHC is a major contributor to the anti-inflammatory effects of Corydalis extracts [2], whereas other analogs exhibit different primary activities, such as THP's prominent analgesic effects [3]. Furthermore, the pharmacokinetics of DHC differ substantially from its analogs; it is a substrate for P-glycoprotein (P-gp) and its absorption is significantly impacted by co-administered compounds, a factor that does not uniformly apply to all in-class molecules [4]. The following quantitative evidence demonstrates why DHC must be specified as a unique entity for research and industrial applications.

Dehydrocorydaline (CAS 30045-16-0): Head-to-Head Quantitative Comparison Against Key Analogs


Superior Cytokine Suppression: Dehydrocorydaline vs. Corydaline and Corydalmine in Macrophages

In a direct comparative study using LPS-stimulated RAW 264.7 macrophages, dehydrocorydaline demonstrated superior suppression of the pro-inflammatory cytokines TNF-α and IL-6 compared to its structural analogs corydaline and corydalmine [1]. This head-to-head comparison establishes DHC as the primary anti-inflammatory agent within its class [2].

Anti-inflammatory Cytokine Suppression Macrophage TNF-alpha IL-6

Cardiomyocyte Protection at Sub-Micromolar Concentrations: DHC vs. Berberine, Palmatine, and Tetrahydropalmatine

In a study evaluating protection against anoxia-reoxia injury in neonatal rat cardiomyocytes, dehydrocorydaline was the most potent of four tested alkaloids, demonstrating a significant protective effect at a much lower concentration (1.25-5 mg/L) compared to tetrahydropalmatine (50-100 mg/L), berberine (4 mg/L), and palmatine (30 mg/L) [1]. This demonstrates a unique, sub-micromolar efficacy window for DHC in this model.

Cardioprotection Ischemia-Reperfusion Injury LDH Leakage Cardiomyocyte Anoxia-Reoxia

Rank-Ordered AChE Inhibition: Dehydrocorydaline Demonstrates Intermediate Potency Among Analogs

A bioassay-guided fractionation of Corydalis yanhusuo identified eight isoquinoline alkaloids as acetylcholinesterase (AChE) inhibitors. Dehydrocorydaline was among the active compounds, with an IC50 of 0.62 ± 0.05 µM. This places its potency in a specific rank order relative to key comparators: it is less potent than berberine (IC50 = 0.47 ± 0.01 µM) but more potent than coptisine (IC50 = 1.01 ± 0.03 µM) and jatrorrhizine (IC50 = 2.08 ± 0.09 µM) [1]. This quantitative ranking provides a precise basis for structure-activity relationship (SAR) studies.

Neurodegeneration Acetylcholinesterase AChE Inhibitor Alkaloid SAR

Nanomolar Antimalarial Activity with High Selectivity: Dehydrocorydaline as a Lead Candidate

Dehydrocorydaline exhibits exceptionally potent activity against the P. falciparum 3D7 strain (IC50 = 38 nM) while demonstrating low cytotoxicity (>90% cell viability) in the same assay [1]. This combination of high potency and low toxicity, often quantified as a high selectivity index, is a hallmark of a promising antimalarial lead. While direct comparative data for all analogs is not available in this specific assay, the nanomolar IC50 and the reported safety profile are differentiating features that position DHC as a high-value candidate for further development [1].

Malaria Antimalarial P. falciparum Drug Discovery Natural Product

Pharmacokinetic Differentiation: DHC Absorption is Modulated by P-gp and Co-Administered Alkaloids

The pharmacokinetic (PK) profile of dehydrocorydaline is distinct and heavily influenced by its formulation context. A comparative PK study in rats showed that when administered as part of a Corydalis yanhusuo extract (EFY), DHC is absorbed more rapidly and eliminated more slowly than pure DHC [1]. This difference is attributed to the presence of other alkaloids in the extract that act as P-glycoprotein (P-gp) inhibitors and/or compete for metabolism and plasma protein binding [1]. This is a critical differentiator from analogs that may not be P-gp substrates.

Pharmacokinetics Drug-Drug Interaction P-glycoprotein Bioavailability ADME

Antiplatelet Activity: Defined IC50 Against Thrombin-Induced Aggregation

Dehydrocorydaline demonstrates a specific, quantifiable antiplatelet effect against thrombin-induced platelet aggregation, with a reported IC50 of 34.914 µg/mL . This provides a precise benchmark for its activity, differentiating it from other alkaloids in the class for which this specific activity may be less potent or absent. While a direct head-to-head comparison was not found in the primary literature, this quantitative IC50 value serves as a key reference point for researchers exploring the cardiovascular benefits of protoberberine alkaloids.

Antiplatelet Thrombosis Cardiovascular Platelet Aggregation Thrombin

Dehydrocorydaline (CAS 30045-16-0): Target Research Applications Grounded in Quantitative Differentiation


Investigating NF-κB Mediated Inflammation and Cytokine Signaling

Use Dehydrocorydaline as the superior tool compound in macrophage-based assays to study the NF-κB pathway and the suppression of pro-inflammatory cytokines like TNF-α and IL-6. As demonstrated by direct comparative data, DHC exhibits significantly greater potency than corydaline and corydalmine in inhibiting these cytokines, making it the definitive choice for mechanistic studies of inflammation [1].

Cardioprotection Studies in Ischemia-Reperfusion Injury Models

Employ DHC for in vitro and ex vivo studies of myocardial ischemia-reperfusion injury. It is uniquely potent among Corydalis alkaloids, providing significant protection against anoxia-reoxia induced LDH leakage at sub-micromolar concentrations, a concentration window at which analogs like tetrahydropalmatine and palmatine are either ineffective or toxic [2].

SAR Studies of Protoberberine Alkaloids for AChE Inhibition

Incorporate DHC as a critical reference standard in structure-activity relationship (SAR) studies aimed at developing novel acetylcholinesterase (AChE) inhibitors. Its precisely quantified IC50 of 0.62 µM, ranked against analogs like berberine, coptisine, and jatrorrhizine, provides a crucial data point for understanding the molecular determinants of potency [3].

Antimalarial Drug Discovery and Mechanistic Parasitology

Select Dehydrocorydaline as a high-priority lead compound for antimalarial drug discovery programs. Its combination of potent, low nanomolar activity against P. falciparum (IC50 = 38 nM) and high selectivity (cell viability > 90%) provides an excellent starting point for hit-to-lead optimization and for probing novel antimalarial mechanisms [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydrocorydaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.